SLR080811 HCl
Description
Contextualization of Novel Chemical Entities in Biological Research
The development of specific enzyme inhibitors is a cornerstone of modern biological and pharmacological research. These chemical tools are instrumental in dissecting complex signaling pathways, validating drug targets, and understanding the pathophysiology of various diseases. nyu.edunih.gov Sphingosine (B13886) kinases (SphKs) and their product, sphingosine-1-phosphate (S1P), are key regulators of a multitude of cellular processes, including proliferation, survival, and migration. spandidos-publications.comnih.gov The aberrant activity of SphKs has been implicated in numerous diseases, such as cancer, fibrosis, and inflammatory disorders. nih.govnih.govmedkoo.com Consequently, the creation of potent and selective SphK inhibitors is crucial for advancing our understanding of the S1P signaling axis and for developing potential therapeutic interventions. spandidos-publications.comacs.org
Historical Perspective of SLR080811 HCl Investigation as a Sphingosine Kinase Inhibitor
The investigation of this compound arose from a concerted effort to develop more stable and selective inhibitors of sphingosine kinases. google.com Early sphingosine-based inhibitors often suffered from a lack of specificity and targeted other lipid kinases. spandidos-publications.comnih.gov The design strategy for SLR080811 involved modifying the structure of an earlier amidine-based SphK1 inhibitor, VPC96091 (also referred to as compound 1a), to improve its in vivo stability. google.comresearchgate.net Researchers replaced the potentially labile amidine and amide groups with a more stable guanidine (B92328) isostere and an oxadiazole ring, respectively, while retaining the pyrrolidine (B122466) ring. google.comresearchgate.net This structural modification led to the synthesis of SLR080811, a compound that, contrary to the initial design focus on SphK1, demonstrated notable selectivity for Sphingosine Kinase 2 (SphK2). google.comnih.gov
Prepared as a hydrochloride salt to enhance its aqueous solubility and stability, SLR080811 was identified as a competitive inhibitor of sphingosine at the enzyme's active site. google.com Its characterization revealed a modest but significant 10-fold selectivity for SphK2 over SphK1, a feature that was considered unusual for the carboximidamide series of compounds at the time. google.comnih.gov This discovery positioned SLR080811 as a valuable chemical probe for elucidating the specific roles of SphK2 in cellular function and disease. acs.org
Foundational Methodological Approaches in this compound Research
The initial characterization of this compound involved a series of established biochemical and cell-based assays.
In Vitro Enzyme Inhibition Assays: The inhibitory activity of SLR080811 against recombinant human SphK1 and SphK2 was determined using broken cell assays. google.comnih.gov These assays measure the production of radiolabeled S1P from sphingosine and [³³P]-ATP. nih.gov Kinetic analyses from these experiments established the inhibitory constants (Ki) and the competitive nature of the inhibition with respect to sphingosine. google.comnih.gov
Cell-Based Assays: To confirm target engagement within a cellular context, researchers utilized various cell lines, notably the human leukemia cell line U937, which expresses high levels of both SphK1 and SphK2. google.comnih.gov In these cells, treatment with SLR080811 led to a reduction in intracellular S1P levels, consistent with SphK inhibition. nih.gov Further validation of its mechanism was achieved by observing the compound's ability to block the phosphorylation of FTY720 (fingolimod), a known SphK2-selective substrate. google.comnih.gov
Selectivity Studies using Genetically Modified Cells: To dissect the isoform selectivity in a more definitive manner, studies were conducted using mouse kidney fibroblasts derived from wild-type, SphK1 null (Sphk1-/-), and SphK2 null (Sphk2-/-) mice. google.comnih.gov The finding that SLR080811 reduced intracellular S1P levels in wild-type and SphK1 null cells, but not in SphK2 null cells, provided strong evidence for its selective inhibition of SphK2 in a cellular environment. nih.govnih.gov
Structural and Analytical Techniques: The identity and purity of synthesized this compound are confirmed using standard analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the compound's chemical structure, while High-Resolution Mass Spectrometry (HRMS) confirms its molecular formula. mdpi.com The stereochemical configuration, particularly the (S)-enantiomer which is significantly more active, is a critical aspect of its synthesis and characterization.
Current State and Future Directions in this compound Scholarly Inquiry
Current research continues to utilize SLR080811 as a tool to probe the functions of SphK2. frontiersin.org However, the field is also focused on developing analogs of SLR080811 with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that the internal phenyl ring and the length of the alkyl tail are crucial for its inhibitory activity and selectivity. nih.gov For instance, incorporating a trifluoromethyl group on the phenyl ring and an ether linkage in the tail led to the development of SLM6031434, an analog with greater potency than SLR080811. nih.gov Another analog, SLP120701, which features an azetidine (B1206935) ring instead of a pyrrolidine ring, showed an improved half-life in mice. nih.gov
Future research directions will likely involve:
Development of More Selective Inhibitors: The quest for inhibitors with higher selectivity for SphK2 over SphK1 remains a primary goal to minimize off-target effects and to more clearly delineate the distinct functions of each isoform. spandidos-publications.comnih.gov
Exploration of Allosteric Inhibitors: Targeting allosteric sites on SphK enzymes represents an alternative strategy to achieve greater selectivity and novel mechanisms of inhibition. acs.org
Broader In Vivo Evaluation: While initial in vivo studies have been conducted, further research is needed to understand the long-term effects and therapeutic potential of SphK2 inhibition in various disease models.
Clinical Translation: Although early-generation SphK inhibitors have entered clinical trials, the development pipeline for second-generation inhibitors, potentially stemming from scaffolds like SLR080811, is an area of active investigation. spandidos-publications.com
Detailed Research Findings
The following tables summarize key data from research on this compound.
| Compound | SphK1 Ki (μM) | SphK2 Ki (μM) | Selectivity (SphK1/SphK2) | Reference |
|---|---|---|---|---|
| SLR080811 ((S)-enantiomer) | 12 | 1.3 | ~9.2-fold for SphK2 | google.comnih.gov |
| SLR080811 ((R)-enantiomer) | >10 | >10 | N/A | |
| Compound 1a (VPC96091) | 0.1 | 1.5 | 15-fold for SphK1 | nih.gov |
| SLM6031434 | Data not available | 0.4 | 50-fold for SphK2 | acs.org |
| SLP120701 | Data not available | 1.2 | Data not available | nih.gov |
| Cell Line | Experimental Condition | Observed Effect | Reference |
|---|---|---|---|
| U937 (Human Leukemia) | Treatment with SLR080811 | Reduced intracellular S1P levels. nih.gov Increased levels of sphingosine, di-hydro sphingosine, and C16 ceramide. nih.gov | nih.govnih.gov |
| U937 (Human Leukemia) | Co-treatment with FTY720 and SLR080811 | Impaired conversion of FTY720 to FTY720-phosphate. google.comnih.gov | google.comnih.gov |
| Wild-type mouse kidney fibroblasts | Treatment with 1 µM SLR080811 | Reduced intracellular S1P levels. google.comnih.gov | google.comnih.gov |
| SphK1 null mouse kidney fibroblasts | Treatment with 1 µM SLR080811 | Reduced intracellular S1P levels. google.comnih.gov | google.comnih.gov |
| SphK2 null mouse kidney fibroblasts | Treatment with 1 µM SLR080811 | No significant effect on intracellular S1P levels. google.comnih.gov | google.comnih.gov |
| SKOV3 (Ovarian Cancer) | Treatment with SLR080811 | Increased sphingosine, di-hydro sphingosine, and C16 ceramide. nih.gov | nih.gov |
Properties
CAS No. |
1449768-36-8 |
|---|---|
Molecular Formula |
C21H31N5O |
Molecular Weight |
369.50374 |
IUPAC Name |
(R)-2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide hydrochloride |
InChI |
InChI=1S/C21H31N5O.ClH/c1-2-3-4-5-6-7-9-16-11-13-17(14-12-16)19-24-20(27-25-19)18-10-8-15-26(18)21(22)23;/h11-14,18H,2-10,15H2,1H3,(H3,22,23);1H/t18-;/m1./s1 |
InChI Key |
SHNUYJZAJHWURD-GMUIIQOCSA-N |
SMILES |
N=C(N1[C@@H](C2=NC(C3=CC=C(CCCCCCCC)C=C3)=NO2)CCC1)N.[H]Cl |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SLR080811; SLR080811; SLR 080811. |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Slr080811 Hcl
Advanced Synthetic Routes for SLR080811 HCl Production
The production of this compound is a multi-step process that relies on key chemical reactions to assemble its complex structure. The primary route involves a Sonogashira coupling followed by the formation of the 1,2,4-oxadiazole (B8745197) ring and subsequent conversion to the hydrochloride salt.
Stereoselective Synthesis Strategies
The biological activity of SLR080811 is highly dependent on its stereochemistry at the α-carbon of the pyrrolidine (B122466) ring. The (S)-enantiomer is significantly more potent as an SphK2 inhibitor, with a reported inhibitory constant (Kᵢ) of 1.3 μM, compared to the (R)-enantiomer, which has a Kᵢ greater than 10 μM. This stereospecificity underscores the importance of stereoselective synthesis.
The key to achieving the desired (S)-configuration lies in the choice of the starting material. The synthesis commences with (S)-pyrrolidine-2-carboximidamide, which introduces the chiral center that is maintained throughout the reaction sequence. This approach ensures the formation of the biologically active enantiomer. The synthesis of the less active (R)-enantiomer would analogously start from (R)-pyrrolidine-2-carboximidamide. This highlights a classic example of using a chiral pool starting material to direct the stereochemical outcome of the final product.
Optimization of Reaction Conditions for Yield and Purity
Maximizing the yield and purity of this compound requires careful optimization of each step in the synthetic sequence.
Sonogashira Coupling: The initial step involves a palladium-catalyzed Sonogashira coupling between 4-iodobenzonitrile (B145841) and 1-octyne (B150090) to create the 4-(oct-1-yn-1-yl)benzonitrile intermediate. The efficiency of this reaction is highly dependent on several factors:
Catalyst System: While traditional Sonogashira reactions often use a combination of a palladium catalyst and a copper(I) co-catalyst, modern methods are increasingly copper-free to avoid issues with homocoupling of the alkyne and difficulties in removing copper impurities. nih.gov The choice of palladium precatalyst and ligand is critical. Air-stable precatalysts that rapidly form a monoligated active species can facilitate the reaction at room temperature. nih.gov
Base and Solvent: The selection of the base and solvent system is crucial. Organic bases such as triethylamine (B128534) (TEA) or N,N,N′,N′-tetramethylethylenediamine (TMEDA) are commonly employed. nih.govmdpi.com Solvents like dimethyl sulfoxide (B87167) (DMSO) can be effective, and in some optimized protocols, high yields can be achieved in short reaction times. nih.gov Optimization studies have shown that adjusting the base and catalyst loading can significantly impact reaction time and yield. nih.govkaust.edu.sa For instance, decreasing the catalyst loading may require longer reaction times or higher temperatures to achieve completion. nih.gov
Oxadiazole Formation: The second key transformation is the cyclization of the 4-(oct-1-yn-1-yl)benzonitrile intermediate with hydroxylamine (B1172632) and (S)-pyrrolidine-2-carboximidamide to form the 1,2,4-oxadiazole ring. The formation of 1,2,4-oxadiazoles can be achieved under various conditions. A common method involves the reaction of an amidoxime (B1450833) with an acyl chloride or ester. mdpi.comrjptonline.orgmdpi.com Optimization of this step may involve:
Coupling Reagents: The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) can facilitate the reaction. acs.org
Base and Temperature: The choice of base and reaction temperature is critical. While some methods require heating, room temperature syntheses are possible using strong bases or specific catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). mdpi.comnih.gov
Purification and Salt Formation: After the core structure is assembled, the free base of SLR080811 is purified, typically using column chromatography. The final step is the conversion to the hydrochloride salt by treating the purified free base with a solution of hydrogen chloride (HCl) in a suitable solvent like diethyl ether. This not only improves the compound's solubility in aqueous solutions but also enhances its stability.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact and improve efficiency. Key areas for green innovation include:
Catalysis: Utilizing highly efficient catalyst systems in the Sonogashira coupling, such as those with very low palladium loadings (ppm levels), minimizes metal waste. preprints.org The use of copper-free conditions also aligns with green principles by avoiding a toxic heavy metal. nih.gov
Solvent Selection: Replacing hazardous organic solvents with greener alternatives is a primary goal. For the Sonogashira reaction, conducting the synthesis in aqueous media or using more environmentally benign solvents like propylene (B89431) carbonate is a significant improvement. nih.govkaust.edu.sa Solvent-free conditions for the oxadiazole formation step have also been reported, which drastically reduces waste. researchgate.net
Energy Efficiency: Employing energy-efficient techniques like microwave irradiation can significantly shorten reaction times for both Sonogashira couplings and oxadiazole synthesis, leading to reduced energy consumption compared to conventional heating methods. nih.govtdx.cat
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot reactions, where sequential steps are carried out in the same reactor without isolating intermediates, can improve atom and step economy. frontiersin.org For example, a one-pot Sonogashira coupling followed by hydrohalogenation has been developed for the synthesis of related structures. frontiersin.org
Design and Synthesis of this compound Analogs
The development of analogs of this compound is driven by the desire to improve its potency, selectivity, and pharmacokinetic properties. This involves systematic modifications to its core structure. mdpi.com
Rational Design Principles for Structural Modification (e.g., lipophilic tail region, guanidine (B92328) core)
The design of SLR080811 analogs is guided by structure-activity relationship (SAR) studies that have elucidated the roles of its different structural components.
Guanidine Core: The positively charged guanidine group is crucial for the compound's interaction with the SphK2 binding pocket, likely forming ionic bonds with acidic amino acid residues like Asp178. This group was introduced as a more stable isostere for the hydrolytically labile amidine group found in earlier inhibitors, which improved the in vivo half-life. researchgate.net
1,2,4-Oxadiazole Linker: This heterocyclic ring serves as a rigid and metabolically stable linker, replacing an amide bond present in previous generations of inhibitors. Its rigidity helps to properly orient the guanidine head and the lipophilic tail for optimal binding.
Lipophilic Tail Region: The 4-octylphenyl tail occupies a hydrophobic pocket in the SphK2 enzyme. Modifications to this region have been a key strategy for improving selectivity and potency. For instance, extensive SAR studies have led to the development of analogs with an azetidine (B1206935) ring (SLP120701) for an improved half-life, as well as analogs with modified tails, such as SLM6031434 and the naphthalene-oxy analog SLC5091592, which exhibit enhanced SphK2 selectivity. mdpi.com Introducing rigid structures like terminal cycloalkanes or an internal phenyl ring into the aliphatic tail has also been explored to better complement the J-shaped binding pocket of SphK2. acs.org
Synthesis of Isomers and Stereoisomers
The synthesis of isomers and stereoisomers is essential for fully exploring the SAR of SLR080811. As previously noted, the stereochemistry at the pyrrolidine ring is critical for activity. The synthesis of the (R)-enantiomer would be achieved by starting with (R)-pyrrolidine-2-carboximidamide, allowing for a direct comparison with the more active (S)-enantiomer.
The synthesis of other isomers could involve modifying the substitution pattern on the phenyl ring of the lipophilic tail or altering the connectivity of the 1,2,4-oxadiazole ring to produce, for example, a 1,3,4-oxadiazole (B1194373) derivative. The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of N,N'-diacylhydrazines. nih.govnih.gov Such modifications would probe the spatial and electronic requirements of the enzyme's binding pocket. The synthesis of various pyrrolidine derivatives and other heterocyclic cores serves as a basis for creating a diverse library of SLR080811 analogs for biological evaluation. mdpi.comtandfonline.comnih.gov
Mechanistic Studies of this compound Synthetic Reactions
A primary synthetic route involves an initial Sonogashira coupling between 4-iodobenzonitrile and 1-octyne, catalyzed by palladium, to form the octylphenyl-benzonitrile backbone. The crucial 1,2,4-oxadiazole ring is then constructed through the cyclization of an amidoxime intermediate with an activated proline derivative. nih.gov The final step involves the conversion of the pyrrolidine nitrogen to a guanidine group, followed by treatment with hydrochloric acid to produce the more soluble and stable hydrochloride salt, this compound. nih.govnih.gov
Elucidation of Reaction Intermediates
The synthesis of this compound proceeds through several well-defined chemical intermediates. The identification of these intermediates is crucial for understanding the reaction pathway and optimizing the synthesis.
Key intermediates identified in the synthesis of SLR080811 and its analogs are outlined in Table 2.
Table 2: Key Reaction Intermediates in the Synthesis of this compound
| Intermediate | Description | Formation Reaction |
| 4-(oct-1-yn-1-yl)benzonitrile | The product of the initial coupling reaction, forming the carbon skeleton linking the lipophilic tail and the nitrile group. | Sonogashira coupling of 4-iodobenzonitrile with 1-octyne. |
| Amidoxime | Formed from the nitrile, this intermediate is essential for the subsequent cyclization to form the oxadiazole ring. | Reaction of the nitrile-containing compound with hydroxylamine. nih.govdaneshyari.com |
| Boc-Protected Pyrrolidine | The Boc-protected pyrrolidine is coupled with the amidoxime to form the oxadiazole ring system. | The Boc group is later removed under acidic conditions to free the amine for the subsequent reaction. nih.gov |
| Boc-Protected Guanidine | The free pyrrolidine nitrogen is reacted with a guanidylating agent to form a Boc-protected guanidine intermediate. | This protection strategy controls the reactivity of the guanidine group during synthesis. nih.gov |
The synthesis of naphthalene-based analogs of SLR080811 further clarifies this process, detailing the use of Boc-protected intermediates to manage reactive sites during the multi-step sequence, culminating in the deprotection and formation of the final guanidine derivatives. nih.gov
Kinetic Analysis of Synthetic Pathways
While detailed kinetic studies featuring rate laws and activation energies for the synthesis of this compound are not extensively documented in the available literature, the reported synthetic protocols provide insight into the parameters that control the reaction kinetics. nih.govodu.edu The optimization of these parameters, such as temperature and reaction time, is a practical application of kinetic control to maximize product yield and purity.
The reaction conditions reported in various synthetic methods for SLR080811 and its derivatives highlight the factors influencing the pathway's kinetics.
Table 3: Reaction Conditions Influencing Synthetic Kinetics
| Reaction Step | Temperature | Time | Observations |
| Williamson Ether Synthesis (for analogs) | Not specified | Not specified | Standard conditions are used to couple alkyl bromides. nih.gov |
| Oxadiazole Formation | 80 °C | 6 hours | A specific temperature and time are noted for the cyclization reaction using NH₂OH·HCl and TEA. |
| Guanidylation | Room Temperature | Several days | The guanidylation step was found to be most efficient at room temperature; heating resulted in the decomposition of the intermediate, indicating that higher temperatures favor undesirable side reactions. nih.gov |
| General Synthesis | 80 °C | 4–12 hours | A general method highlights a temperature of 80°C for 4 to 12 hours, indicating the window for optimal conversion. |
The sensitivity of the guanidylation step to temperature is a critical kinetic observation. nih.gov Performing this reaction at room temperature, despite requiring several days, is necessary to avoid decomposition pathways that become dominant at higher temperatures. nih.gov This demonstrates a clear kinetic competition between the desired product formation and degradation reactions. The specified temperatures and reaction times for other steps are also chosen to ensure the reaction proceeds to completion at a reasonable rate while minimizing the formation of byproducts.
Molecular Target Identification and Mechanistic Elucidation of Slr080811 Hcl
Investigation of Protein-Ligand Interactions with Sphingosine (B13886) Kinase Isoforms (SphK1 and SphK2)
The selectivity of SLR080811 HCl for SphK2 over SphK1 is a result of specific interactions between the inhibitor and the distinct features of the enzyme's binding pocket. acs.orgnih.gov These interactions have been explored through affinity studies, mutagenesis, and molecular modeling.
Affinity binding studies using recombinant human SphK1 and SphK2 have quantified the inhibitory potency of this compound. The compound demonstrates a clear, albeit moderate, selectivity for SphK2. nih.govnih.gov The inhibitory constant (Kᵢ) for SphK2 is approximately 10-fold lower than that for SphK1. nih.gov
Kinetic analyses revealed that this compound has a Kᵢ of 1.3 μM for SphK2 and 12 μM for SphK1. nih.govnih.govnih.gov These values were determined through assays measuring the production of sphingosine-1-phosphate (S1P) with varying concentrations of sphingosine. nih.gov The development of SLR080811 involved modifying an earlier SphK1-selective inhibitor; replacing an amidine group with a more stable guanidine (B92328) and an amide linker with a 1,2,4-oxadiazole (B8745197) ring unexpectedly reversed the isoform selectivity. nih.gov
| Compound | SphK1 Kᵢ (μM) | SphK2 Kᵢ (μM) | Selectivity (Fold preference for SphK2) |
|---|---|---|---|
| This compound | 12 | 1.3 | ~9-10 |
While a crystal structure for SphK2 does not currently exist, homology modeling based on the SphK1 structure has been instrumental in characterizing the binding site. nih.govnih.gov The structure of SLR080811 comprises three key regions that interact with the enzyme: a positively charged guanidine "warhead," a rigid 1,2,4-oxadiazole linker, and a lipophilic 4-octylphenyl tail.
The inhibitor's selectivity is attributed to several structural features of the SphK2 binding pocket:
Hydrophobic Pocket : The 4-octylphenyl tail of SLR080811 occupies a large hydrophobic pocket within the enzyme. nih.gov Structure-activity relationship (SAR) studies have confirmed that the internal phenyl ring and the length of the alkyl chain are critical for SphK2 activity and selectivity, suggesting SphK2 has a larger lipid-binding pocket than SphK1. nih.gov
Guanidine Interaction : The guanidine group forms crucial electrostatic interactions with aspartate residues in the active site.
Small Side Cavity : Molecular modeling has identified a small side cavity within the SphK2 binding pocket that is not as accessible in SphK1. acs.orgnih.gov This cavity enhances inhibitor potency and selectivity. The ability of an inhibitor to access this side pocket is a key determinant of its preference for SphK2 over SphK1. acs.orgnih.gov
Specific amino acid residues within the sphingosine-binding pocket are critical for the binding of SLR080811 and for its selectivity.
Aspartate and Arginine Residues : The (S)-enantiomer of the compound, which is significantly more active, positions its guanidine group to form hydrogen bonds with Asp178 and Arg191 in SphK2. This interaction is crucial for its inhibitory activity and selectivity. Docking studies also suggest a potential hydrogen bond between the oxadiazole ring and Asp308. acs.org
Steric Hindrance in SphK1 : A key difference between the isoforms is the substitution of Ile174 in SphK1 with a smaller valine residue (Val304) in SphK2. nih.gov For derivatives of SLR080811, such as SLM6031434 which contains a trifluoromethyl group, this isoleucine in SphK1 creates a steric clash that pushes the inhibitor away from the binding site. nih.gov This highlights how subtle differences in amino acid composition within the binding pocket can be exploited to achieve isoform selectivity.
Hydrophobic Interactions : Residues such as Phe548 are thought to contribute to binding through hydrophobic or π-stacking interactions with the inhibitor's phenyl ring. researchgate.net
| Residue (in SphK2) | Corresponding Residue in SphK1 | Role in SLR080811 Scaffold Binding/Selectivity |
|---|---|---|
| Asp178 / Arg191 | - | Forms hydrogen bonds with the guanidine group, critical for selectivity. |
| Val304 | Ile174 | The smaller valine residue in SphK2 creates a small side cavity, avoiding the steric clash observed in SphK1 with certain inhibitor modifications. nih.gov |
| Phe548 | Phe303 | Participates in hydrophobic interactions with the inhibitor's lipophilic tail. acs.org |
Characterization of Binding Sites via Mutagenesis and Structural Features (e.g., Asp residues, small side cavity)
Modulation of Enzyme Activities by this compound
This compound modulates the catalytic function of sphingosine kinases primarily through direct competitive inhibition.
Kinetic studies have definitively characterized the mechanism of inhibition for this compound. The compound acts as a competitive inhibitor with respect to the substrate sphingosine. nih.gov This indicates that SLR080811 binds to the same active site as sphingosine, directly competing with the endogenous substrate. nih.gov
Conversely, the inhibition by this compound is non-competitive with respect to ATP. nih.gov This finding confirms that the inhibitor does not bind to the ATP-binding site, but specifically targets the sphingosine-binding pocket. nih.gov At a concentration of 3 μM, SLR080811 showed no significant inhibition of other related lipid kinases, such as ceramide kinase or diacylglycerol kinase (DGKα), demonstrating its specificity. nih.gov
Allosteric modulation involves a ligand binding to a regulatory site on a protein that is distinct from the active site, causing a conformational change that alters the protein's function. nih.govuniversiteitleiden.nl Based on available research, the primary inhibitory mechanism of this compound is competitive inhibition at the sphingosine active site, not allosteric modulation. nih.gov The compound directly competes with sphingosine for binding, a hallmark of a competitive, orthosteric inhibitor rather than an allosteric one. nih.govcore.ac.uk While features near the active site, such as the identified small side cavity, contribute to binding affinity and selectivity, they are considered part of the broader substrate-binding domain and not a distinct allosteric site. acs.orgnih.gov Current literature does not support an allosteric mechanism of action for this compound.
Substrate Competition Studies (e.g., with Sphingosine)
This compound, a guanidine-based compound, has been identified as a potent inhibitor of sphingosine kinases (SphKs), the enzymes responsible for phosphorylating sphingosine to the signaling lipid sphingosine-1-phosphate (S1P). nih.govnih.gov Enzymatic assays using recombinant SphK1 and SphK2 revealed that SLR080811 is a selective inhibitor of SphK2. nih.gov
Kinetic analyses demonstrated that SLR080811 acts as a competitive inhibitor with respect to the substrate sphingosine. nih.govcriver.com This mode of inhibition indicates that SLR080811 directly competes with sphingosine for binding to the enzyme's active site. Conversely, the compound was found to be non-competitive with ATP, the co-substrate for the phosphorylation reaction. nih.govdigitellinc.com As a sphingosine analog, its inhibitory action is specific to the sphingosine binding pocket. nih.gov
The inhibitory constants (Kᵢ) determined from these studies highlight its preference for SphK2. SLR080811 exhibits a Kᵢ of 1.3 µM for SphK2, showing a nearly tenfold selectivity over SphK1, for which the Kᵢ is 12 µM. nih.govdigitellinc.com This modest but significant selectivity is a key characteristic of the compound. nih.gov
Table 1: Inhibitory Constants (Kᵢ) of SLR080811 for Sphingosine Kinases
| Enzyme | Inhibitory Constant (Kᵢ) | Reference |
|---|---|---|
| Sphingosine Kinase 1 (SphK1) | 12 µM | nih.govdigitellinc.com |
| Sphingosine Kinase 2 (SphK2) | 1.3 µM | nih.govdigitellinc.com |
Interrogation of Cellular Signaling Pathways Modulated by this compound
The inhibitory action of SLR080811 on SphK2 has been validated in various cultured cell lines, where it significantly alters the balance of sphingolipid metabolites, a concept often referred to as the "sphingolipid rheostat". nih.govevotec.com In human leukemia U937 cells, treatment with SLR080811 leads to a dose-dependent reduction in the intracellular levels of S1P and its precursor, dihydrosphingosine-1-phosphate (dhS1P). nih.gov Concurrently, there is a corresponding accumulation of the sphingoid base precursors, sphingosine and sphinganine (B43673), which is consistent with the blockade of their phosphorylation. nih.gov
To further confirm that this effect is mediated through SphK2, studies were conducted using FTY720 (fingolimod), a selective substrate for SphK2. nih.gov In U937 cells, the presence of SLR080811 markedly impaired the cells' ability to phosphorylate FTY720 into FTY720-phosphate. nih.gov This observation strongly suggests that the reduction in intracellular S1P is a direct result of SphK2 inhibition. nih.gov
Experiments using mouse kidney fibroblasts from wild-type, SphK1 null (SphK1-/-), and SphK2 null (SphK2-/-) mice provided further evidence for the selectivity of SLR080811. The compound effectively reduced intracellular S1P levels in both wild-type and SphK1 null cells, but had no effect in SphK2 null cells, confirming that SphK2 is the primary target in this context. nih.govdigitellinc.com
Interestingly, while the effect on S1P levels was clearly selective for SphK2, the impact on sphingosine levels was more complex. SLR080811 treatment led to an anticipated increase in sphingosine in wild-type and SphK1 null fibroblasts. nih.gov However, an unexpected accumulation of sphingosine was also observed in SphK2 null fibroblasts. nih.gov This suggests that other mechanisms may be at play, with one possibility being a potential off-target inhibitory effect on ceramide synthase. nih.gov In studies with ovarian cancer cell lines, including U937, SLR080811 treatment resulted in increased levels of sphingosine, dihydro-sphingosine, and C16 ceramide. criver.com
Table 2: Effects of SLR080811 on Sphingolipid Levels in Cultured Cells
| Cell Line | Effect on S1P/dhS1P | Effect on Sphingosine/Sphinganine | Reference |
|---|---|---|---|
| U937 (Human Leukemia) | Decrease | Increase | nih.gov |
| Wild-Type Mouse Fibroblasts | Decrease | Increase | nih.gov |
| SphK1 Null Mouse Fibroblasts | Decrease | Increase | nih.gov |
| SphK2 Null Mouse Fibroblasts | No Effect | Increase (Unexpected) | nih.gov |
By inhibiting SphK2 and thereby reducing the cellular production of S1P, SLR080811 is positioned to influence a multitude of downstream signaling pathways. nih.govsci-hub.se S1P is a pleiotropic signaling molecule that can act both extracellularly and intracellularly. nih.govsci-hub.se Extracellularly, S1P binds to and activates five distinct G-protein coupled receptors (GPCRs), designated S1P₁₋₅. nih.govsci-hub.se These receptors couple to various G-proteins (Gαi, Gαq, Gα12/13) to initiate diverse cellular responses. nih.govmdpi.com
Activation of these S1P receptors triggers several major signaling cascades. For instance, S1P signaling is known to promote cell survival and proliferation through the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the ERK pathway. criver.com By lowering the available S1P, SLR080811 would be expected to attenuate signaling through these pro-survival pathways. Intracellularly, S1P has been identified as a direct modulator of various targets, including histone deacetylases (HDACs), which has implications for epigenetic regulation. nih.govcriver.com Therefore, the inhibition of S1P synthesis by SLR080811 can interfere with both receptor-mediated and direct intracellular signaling events.
The modulation of S1P levels by SLR080811 is expected to have significant consequences for the activity of various transcription factors that are critical for cell fate. S1P signaling is intricately linked to the regulation of gene expression. One of the key intracellular roles of S1P, particularly S1P generated by SphK2 in the nucleus, is the inhibition of histone deacetylases 1 and 2 (HDAC1/2). criver.com This inhibition leads to changes in histone acetylation and the subsequent overexpression of genes like the cyclin-dependent kinase inhibitor p21.
Furthermore, the S1P signaling axis is a known activator of several critical transcription factors. The S1P/S1PR1 pathway can lead to the persistent activation of Signal Transducer and Activator of Transcription 3 (STAT3), which promotes the transcription of genes involved in cell survival and inflammation. evotec.comsci-hub.se S1P is also involved in the activation of Nuclear Factor-κB (NF-κB), a master regulator of pro-inflammatory cytokine expression. sci-hub.se Conversely, S1P has been shown to attenuate the transcriptional regulator c-fos. criver.com By reducing the cellular pool of S1P, SLR080811 would predictably alter the activity of these transcription factors, thereby influencing cellular programs related to proliferation, inflammation, and survival.
Influence on Downstream Signaling Cascades (e.g., G-protein coupled receptors, intracellular targets)
Identification of Off-Target Interactions at the Molecular Level
To assess the selectivity of SLR080811, it was tested against other related lipid kinases. nih.gov At a concentration of 3 µM, SLR080811 exhibited no inhibitory activity against ceramide kinase or diacylglycerol kinase (DGKα). nih.govcriver.com This finding supports its specificity for sphingosine kinases over other enzymes involved in lipid signaling. However, as noted previously, the unexpected increase in sphingosine levels in SphK2 null cells led to the hypothesis that SLR080811 might possess some inhibitory effect on ceramide synthase, though this has not been directly confirmed. nih.gov Other sphingosine-competitive inhibitors have been noted to have off-target effects on ceramide synthases, suggesting this is a plausible, though unproven, interaction. nih.gov
The identification of unintended protein interactions is crucial for understanding a compound's full biological activity and potential for toxicity. digitellinc.com Modern chemoproteomic techniques, such as affinity-based protein profiling (AfBPP) and cellular thermal shift assays (CETSA) coupled with mass spectrometry, provide powerful, unbiased methods for discovering on- and off-target proteins on a proteome-wide scale. nih.govdigitellinc.comsci-hub.se These approaches have been successfully used to deconvolve the targets of other small molecules and kinase inhibitors. criver.com
However, based on a comprehensive review of the available literature, no studies employing proteomic profiling to specifically identify the unanticipated binding partners of this compound have been reported. While the off-target effects of other SphK inhibitors like ABC294640 have been investigated, revealing interactions with targets such as the estrogen receptor, a similar proteome-wide screen for SLR080811 is not present in the search results. nih.gov Therefore, a complete profile of its molecular interactions beyond the known sphingosine and ceramide pathways remains to be elucidated.
Compound and Protein Names
| Name/Abbreviation | Full Name |
| This compound | (S)-2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide hydrochloride |
| S1P | Sphingosine-1-Phosphate |
| dhS1P | Dihydrosphingosine-1-Phosphate |
| SphK1 | Sphingosine Kinase 1 |
| SphK2 | Sphingosine Kinase 2 |
| ATP | Adenosine Triphosphate |
| DGKα | Diacylglycerol Kinase alpha |
| FTY720 | Fingolimod |
| GPCR | G-Protein Coupled Receptor |
| S1P₁₋₅ | Sphingosine-1-Phosphate Receptors 1-5 |
| PI3K | Phosphatidylinositol 3-Kinase |
| Akt | Protein Kinase B |
| ERK | Extracellular Signal-Regulated Kinase |
| HDAC | Histone Deacetylase |
| STAT3 | Signal Transducer and Activator of Transcription 3 |
| NF-κB | Nuclear Factor kappa-light-chain-enhancer of activated B cells |
| c-fos | Proto-oncogene c-Fos |
| p21 | Cyclin-dependent kinase inhibitor 1 |
| PPARγ | Peroxisome proliferator-activated receptor gamma |
| ABC294640 | Opaganib |
| CETSA | Cellular Thermal Shift Assay |
| AfBPP | Affinity-Based Protein Profiling |
Functional Consequences of Off-Target Engagement (e.g., related lipid kinases)
The specificity of a chemical compound for its intended molecular target is a critical determinant of its therapeutic potential and research utility. Off-target interactions can lead to unintended biological effects, complicating the interpretation of experimental results and potentially causing adverse effects. In the case of this compound, a known inhibitor of sphingosine kinase 2 (SphK2), its selectivity against other related lipid kinases has been a subject of investigation to ascertain its specific mechanism of action. nih.gov
Research findings have indicated that this compound exhibits a notable degree of selectivity for its primary target, SphK2, over other closely related lipid kinases. nih.gov Specifically, when tested at a concentration of 3 μM, this compound did not demonstrate any significant inhibitory activity against ceramide kinase or diacylglycerol kinase (DGKα). nih.gov This lack of engagement with these off-target kinases suggests that the functional consequences observed upon treatment with this compound are predominantly attributable to its inhibition of SphK2.
The high selectivity of this compound is a key characteristic that distinguishes it as a valuable tool for studying the specific roles of SphK2 in cellular processes. By minimizing confounding effects from the inhibition of other lipid kinases, researchers can more confidently attribute the observed biological outcomes to the modulation of the SphK2 pathway.
| Enzyme | Concentration of this compound | Observed Inhibition |
| Ceramide Kinase | 3 μM | No significant inhibition nih.gov |
| Diacylglycerol Kinase (DGKα) | 3 μM | No significant inhibition nih.gov |
Cellular and Subcellular Investigations of Slr080811 Hcl Activity in Preclinical Models
Modulatory Effects on Cell Proliferation and Survival Pathways in In Vitro Models
SLR080811 HCl exerts its influence on cell proliferation and survival primarily by reducing the intracellular concentration of S1P. nih.gov This alteration of the sphingolipid rheostat has significant downstream consequences for pathways that govern cell growth and viability. In vitro studies using human leukemia U937 cells have demonstrated that treatment with this compound leads to a time-dependent decrease in S1P levels and a corresponding increase in its precursor, sphingosine (B13886). nih.gov Notably, after prolonged exposure (48 and 72 hours), a significant elevation in C16:0-ceramide was also observed. nih.gov This shift in the intracellular balance from pro-proliferative S1P to pro-apoptotic ceramide is a key mechanism of its action. nih.gov
Despite these biochemical changes that favor apoptosis, direct cytotoxic effects were not immediately apparent in all models; for instance, U937 cultures were reported to grow normally in media containing up to 3 μM of this compound. nih.gov However, the underlying shift in signaling molecules suggests a clear modulatory role in cell survival pathways. The compound's targeting of SphK2 is confirmed by findings that it reduces intracellular S1P levels in wild-type and SphK1-null mouse kidney fibroblasts, but not in SphK2-null fibroblasts. nih.gov
| Time Point | Analyte | Change vs. Control | Significance |
|---|---|---|---|
| 20 mins - 72 hrs | Sphingosine-1-Phosphate (S1P) | Decreased | p < 0.05 - p < 0.001 |
| 20 mins - 72 hrs | Sphingosine | Increased | p < 0.05 - p < 0.01 |
| 48 hrs | C16:0-Ceramide | Increased | p < 0.05 |
| 72 hrs | C16:0-Ceramide | Increased | p < 0.01 |
Apoptosis and necroptosis are two distinct forms of programmed cell death that are intricately linked. frontiersin.org The decision between these fates can be governed by factors such as caspase-8, which promotes apoptosis while simultaneously inhibiting the necroptotic pathway by cleaving key necroptosis mediators like RIPK1. frontiersin.orgresearchgate.net this compound influences these pathways by decreasing S1P, a known anti-apoptotic molecule, and increasing ceramide, a pro-apoptotic molecule. nih.gov
Necroptosis is a regulated form of necrosis mediated by RIPK3 and its substrate MLKL. thno.org While apoptosis is characterized by cell shrinkage and membrane blebbing, necroptosis involves cell swelling and the eventual rupture of the plasma membrane. thno.org The apoptosis-regulating proteins BAX and BAK have been reported to influence necroptotic signaling through mechanisms that are not yet fully understood. researchgate.net However, specific studies detailing a direct interaction between intracellular S1P and the BAK protein as a result of this compound treatment are not available in the current body of scientific literature. The compound's role is understood through its established effect on the S1P/ceramide balance, which broadly shifts the cellular environment to be more permissive to apoptotic signaling. nih.govnih.gov
The sphingosine kinase/S1P signaling axis is a known regulator of fundamental cellular processes, including differentiation. tesisenred.net By modulating the activity of SphK2 and consequently the levels of S1P, this compound has the potential to influence cellular differentiation programs. However, specific preclinical studies that comprehensively investigate and characterize the direct effects of this compound on the differentiation of particular cell lineages have not been prominently featured in the reviewed literature. Therefore, while its mechanism of action suggests a likely role in this process, dedicated research is required to fully elucidate its impact on cellular differentiation.
Autophagy is a catabolic process where cells degrade and recycle their own components through the lysosomal pathway, a process crucial for maintaining cellular homeostasis. biorxiv.orgunimi.it This process is intricately regulated by nutrient-sensing pathways, most notably the mTOR signaling cascade. biorxiv.org S1P signaling can promote the PI3K/Akt pathway, a known activator of mTOR, which in turn suppresses the initiation of autophagy. nih.gov
Given that this compound is an SphK2 inhibitor that lowers cellular S1P levels, it can be hypothesized that the compound may promote autophagy by relieving the S1P-mediated suppression of the process. nih.govnih.gov Enhanced autophagy would rely on proficient lysosomal function for the final degradation step. nih.gov Despite this plausible mechanistic link, direct experimental evidence from preclinical models specifically examining the effect of this compound on autophagic flux or lysosomal function is not available in the reviewed scientific literature.
Regulation of Cellular Differentiation Processes
Subcellular Localization and Compartmentalization of this compound
Understanding the subcellular distribution of a compound is critical to deciphering its precise mechanism of action. The localization of this compound to specific organelles would dictate its access to target enzymes and substrates.
Fluorescent probes are powerful tools used to visualize the subcellular distribution of small molecules and their targets within living cells. rsc.orgnih.gov Techniques such as fluorescence resonance energy transfer (FRET) can determine the proximity of a compound to organelle-specific dyes, providing insights into its localization. nih.gov To date, studies employing fluorescently-tagged this compound or other specific probes to directly visualize its intracellular distribution and trafficking have not been reported in the scientific literature.
While the direct localization of this compound has not been visualized, its subcellular site of action can be inferred from the known distribution of its primary target, SphK2. Unlike SphK1, which is predominantly located in the cytoplasm, SphK2 has been identified within various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. This compartmentalization allows SphK2 to regulate distinct pools of S1P and engage in specific signaling events.
The presence of SphK2 in the nucleus and mitochondria is particularly relevant for the regulation of gene expression and apoptosis, respectively. mdpi.comnih.gov Therefore, it is highly probable that this compound exerts its effects by acting within these organelles to inhibit SphK2 activity. This localized inhibition would lead to a decrease in the nuclear and mitochondrial S1P pools, thereby influencing processes such as histone acetylation (an emerging role for nuclear SphK2) and mitochondrial-mediated apoptosis.
| Organelle | Known Presence of SphK2 | Potential Implication for this compound Activity |
|---|---|---|
| Nucleus | Yes | Modulation of gene transcription and other nuclear events regulated by S1P. |
| Mitochondria | Yes | Influence on apoptosis and cellular metabolism through local S1P pool depletion. |
| Endoplasmic Reticulum | Yes | Regulation of calcium homeostasis and ER-stress responses linked to S1P signaling. |
| Cytoplasm | Yes (less predominant than SphK1) | Contribution to the overall reduction of cellular S1P levels. |
Membrane Permeability and Transport Mechanisms
The activity of this compound, as a selective inhibitor of sphingosine kinase 2 (SphK2), is intrinsically linked to cellular membrane dynamics, particularly concerning permeability and the transport of its target substrate and product. The inhibition of SphK2 alters the intracellular concentration of sphingosine-1-phosphate (S1P), a critical signaling lipid. While direct studies on this compound's effects on the permeability of various cell membranes are not extensively detailed in public literature, its mechanism of action allows for inferences based on the behavior of the S1P signaling pathway.
S1P, being a charged, hydrophilic molecule, cannot passively diffuse across cellular membranes. Its export from the cell to engage in paracrine or autocrine signaling is an active process mediated by specific transporters. mdpi.com Prominent among these are members of the ATP-binding cassette (ABC) transporter family, such as ABCA1, ABCC1, and ABCG2, as well as the major facilitator superfamily transporter, Spinster homolog 2 (Spns2). frontiersin.orgmdpi.comresearchgate.net By reducing the intracellular production of S1P, this compound consequently diminishes the substrate available for these transporters, thereby modulating the "inside-out" signaling that is characteristic of S1P. mdpi.commdpi.com
Some sphingosine kinase inhibitors are designed to be cell-permeable to reach their intracellular targets. sigmaaldrich.combenthamopenarchives.com For instance, the SphK2 inhibitor SG-12 has been demonstrated to be a membrane-permeable inhibitor of SPHK. benthamopenarchives.combenthamopen.com Similarly, another potent SphK2 inhibitor, compound 14c, has shown the ability to suppress the conversion of FTY720 to FTY720-P in whole cells, indicating its permeability and intracellular activity. acs.org This suggests that this compound likely possesses characteristics that allow it to cross the plasma membrane to engage with intracellular SphK2.
Furthermore, inhibition of SphK2 has been implicated in modulating mitochondrial membrane permeability. In preclinical models of hepatic ischemia-reperfusion injury, inhibition of SK2 was found to prevent the onset of the mitochondrial permeability transition (MPT), a key event leading to cell death. nih.gov This suggests a role for the SphK2/S1P axis in maintaining mitochondrial integrity under cellular stress.
Table 1: Transporters Involved in S1P Efflux
| Transporter Family | Specific Transporter | Role in S1P Signaling | Potential Impact of this compound |
|---|---|---|---|
| ATP-binding cassette (ABC) | ABCA1, ABCC1, ABCG2 | Mediate the export of S1P from the cell. frontiersin.orgmdpi.com | Reduces substrate for transport, decreasing extracellular S1P levels. |
Modulation of Intercellular Communication
The inhibition of SphK2 by this compound can significantly impact how cells communicate with each other, both through direct contact and through the secretion of signaling molecules. This modulation occurs primarily through the alteration of S1P levels, which is a key regulator of various intercellular communication pathways.
Effects on Gap Junctions and Cell Adhesion Molecules
Gap junctions are specialized intercellular channels that allow for the direct exchange of ions and small molecules, thereby coordinating the activity of adjacent cells. The function of these channels can be modulated by the S1P signaling pathway. In preclinical studies using astrocytes, S1P was shown to cause a robust inhibition of gap junctional communication. nih.gov This effect was mediated through the dephosphorylation of Connexin43 (Cx43), the primary protein that forms gap junction channels in these cells. nih.govfrontiersin.org Therefore, by reducing S1P levels, a SphK2 inhibitor like this compound could potentially counteract such inhibitory effects in certain cell types, thereby preserving or enhancing direct intercellular communication.
Conversely, in cardiomyocytes, S1P signaling has been shown to be cardioprotective during ischemia-reperfusion injury by promoting the phosphorylation of Cx43. oup.com This highlights the context-dependent nature of S1P's effects on gap junctions.
Cell adhesion molecules (CAMs) are crucial for cell-cell and cell-matrix interactions and play a vital role in processes like inflammation and immune cell trafficking. S1P signaling is a known regulator of CAM expression. For example, S1P can stimulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin on endothelial cells. aai.orgpnas.org This upregulation of CAMs is a critical step in the recruitment of leukocytes to sites of inflammation. By inhibiting S1P production, this compound may downregulate the expression of these adhesion molecules, thereby potentially mitigating inflammatory responses. Indeed, activation of the S1P receptor S1PR1 has been shown to regulate the production of cellular adhesion molecules. plos.org
Table 2: Effects of S1P Signaling on Intercellular Communication Components
| Component | Cell Type | Effect of S1P Signaling | Potential Effect of this compound (via S1P reduction) |
|---|---|---|---|
| Gap Junctions (Connexin43) | Astrocytes | Inhibition of communication via dephosphorylation. nih.govfrontiersin.org | Potential restoration or enhancement of communication. |
| Gap Junctions (Connexin43) | Cardiomyocytes | Protective via phosphorylation. oup.com | Potential reduction of cardioprotective signaling. |
Influence on Secreted Factors and Paracrine Signaling
Paracrine signaling, where a cell produces a signal to induce changes in nearby cells, is a fundamental process in which the SphK/S1P axis is deeply embedded. S1P itself is a potent secreted signaling molecule that acts in a paracrine fashion to influence a wide array of biological processes, including cell proliferation, survival, migration, and angiogenesis. nih.govnih.govamegroups.org Tumor cells, for instance, often secrete S1P to act on surrounding endothelial and immune cells, promoting a favorable tumor microenvironment. mdpi.comnih.govresearchgate.net By inhibiting SphK2 with this compound, the production and subsequent secretion of S1P are curtailed, thereby disrupting these pathological paracrine loops.
Beyond its own role as a secreted factor, the S1P signaling pathway also influences the production and secretion of other critical signaling molecules. Preclinical studies have demonstrated that S1P can stimulate the production and secretion of various growth factors and cytokines. For example, S1P has been reported to stimulate the secretion of Epidermal Growth Factor (EGF), Platelet-Derived Growth Factor (PDGF), and Vascular Endothelial Growth Factor (VEGF). nih.gov It also plays a role in activating NF-κB, a transcription factor that leads to the production of numerous pro-inflammatory cytokines. nih.gov
Therefore, the inhibition of SphK2 by this compound can have a cascading effect, not only reducing the direct paracrine effects of S1P but also diminishing the secretion of a host of other potent factors that drive disease processes like cancer and inflammation.
Table 3: Secreted Factors Influenced by the S1P Signaling Pathway
| Secreted Factor | Role | Influence of S1P Signaling | Potential Impact of this compound |
|---|---|---|---|
| Sphingosine-1-Phosphate (S1P) | Proliferation, survival, angiogenesis, immune modulation. nih.govamegroups.org | S1P is the direct product of SphK. | Direct reduction of its secretion and paracrine effects. |
| Pro-inflammatory Cytokines | Mediate inflammation. | Promotes production via NF-κB activation. nih.gov | Reduction in secretion, leading to anti-inflammatory effects. |
| Epidermal Growth Factor (EGF) | Cell growth and proliferation. | Stimulates production and secretion. nih.gov | Potential decrease in secretion. |
| Platelet-Derived Growth Factor (PDGF) | Cell growth and division. | Stimulates production and secretion. nih.gov | Potential decrease in secretion. |
Preclinical Pharmacodynamic and Mechanistic Pharmacokinetic Explorations of Slr080811 Hcl Non Human Focus
In Vitro Metabolic Profiling of SLR080811 HCl
The metabolic fate of a compound is a critical determinant of its efficacy and duration of action. In vitro studies using liver microsomes provide a foundational understanding of how this compound is processed in the body.
Identification of Metabolites in Liver Microsome Systems
The investigation of this compound's metabolism in human liver microsomes (HLMs) is crucial for predicting its behavior in vivo. While specific metabolites of this compound are not detailed in the provided search results, the general methodology for such studies involves incubating the compound with HLMs and analyzing the resulting mixture using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govmdpi.com This approach allows for the identification of various metabolic products. For other compounds, common metabolic reactions observed in liver microsomes include N-demethylation, hydroxylation, and dechlorination. mdpi.com The "in vitro t1/2" approach using the "well-stirred" model is a frequently used method to calculate parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2) in HLM studies. nih.gov
Role of Cytochrome P450 Enzymes in this compound Metabolism
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for Phase I metabolism of a vast number of drugs. nih.govnih.govmdpi.com These enzymes, predominantly found in the liver, catalyze oxidative reactions, preparing compounds for further metabolism and excretion. nih.govmdpi.com Six major CYP isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) are responsible for metabolizing approximately 90% of clinically used drugs. nih.gov Given that SLR080811 is a sphingosine (B13886) analog, it is plausible that it undergoes metabolism by CYP enzymes, as these enzymes are involved in the metabolism of a wide array of lipophilic compounds. mdpi.comnih.gov The specific CYP isoforms involved in this compound metabolism have not been explicitly identified in the provided search results. However, in silico tools can be used to predict the metabolic lability of a compound by the P450 system. nih.gov
Tissue Distribution and Bioavailability Studies in Preclinical Animal Models (Mechanistic Insights)
Understanding how a compound distributes throughout the body and its bioavailability is essential for predicting its therapeutic effects and potential off-target activities.
Organ-Specific Accumulation in Rodent Models (e.g., elevated S1P levels in mice blood)
Preclinical studies in mice have provided valuable insights into the in vivo effects of SLR080811. A key finding is that administration of SLR080811 to mice leads to an unexpected and rapid increase in circulating sphingosine-1-phosphate (S1P) levels. nih.govnih.gov This observation is noteworthy because in cultured cells, SLR080811 acts as an inhibitor of Sphingosine Kinase 2 (SphK2), leading to a decrease in intracellular S1P levels. nih.gov The in vivo elevation of blood S1P levels mimics the phenotype observed in SphK2 null mice, suggesting a compensatory mechanism in live animals. nih.govnih.gov It is hypothesized that the inhibition of SphK2 by SLR080811 in vivo leads to an upregulation of SphK1 activity, resulting in increased S1P production. nih.govnih.gov This effect is dependent on SphK1, as the increase in blood S1P is not observed in SphK1 null mice treated with SLR080811. nih.gov The half-life of SLR080811 in mice has been determined to be approximately 4-5 hours. nih.gov
Interactive Data Table: Effect of SLR080811 on Blood S1P Levels in Mice
| Animal Model | Treatment | Effect on Blood S1P Levels | Reference |
| Wild Type Mice | SLR080811 | Increase | nih.govnih.gov |
| SphK1 Null Mice | SLR080811 | No significant effect | nih.gov |
| SphK2 Null Mice | SLR080811 | No significant effect | nih.gov |
Blood-Brain Barrier Penetration Potential (Mechanistic Aspects)
The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). nih.gov The ability of a compound to penetrate the BBB is influenced by several factors, including its lipophilicity, size, and potential for hydrogen bonding. mdpi.com Generally, high lipophilicity and a low potential for hydrogen bonding favor BBB penetration. mdpi.com While there is a mention of efforts to increase the blood-brain barrier penetration of SLR080811, specific data on its BBB penetration potential are not available in the provided search results. tesisenred.net The mechanisms by which molecules can cross the BBB include transcellular transport (through the endothelial cells) and paracellular transport (between the cells). asm.org Predicting BBB penetration can be done using various in vitro models and computational approaches. mdpi.comresearchgate.net
Excretion Pathways (Biliary, Renal) in Animal Models
The specific biliary and renal excretion pathways for this compound in preclinical animal models are not extensively detailed in the available literature. However, the general principles of drug elimination are well-established in preclinical research to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile. bioivt.com Determining the route of elimination is a critical step in early drug development. nih.gov
In vivo animal models are employed to elucidate whether a new molecular entity is cleared from the body via metabolism, biliary excretion, or renal excretion. nih.gov The fraction of a drug excreted unchanged in the urine (fe) is a commonly measured parameter in these studies. nih.gov For compounds where a significant portion of elimination occurs via the feces, further investigation into biliary excretion is often warranted. bioivt.com For instance, studies involving bile duct cannulation in animal models can directly quantify the extent of a drug's excretion into bile. bioivt.com This is particularly relevant for compounds that are extensively metabolized by the liver. The metabolites, along with the parent drug, can be eliminated through urine and feces, with the latter suggesting biliary excretion and potential enterohepatic cycling. nih.gov While preclinical animal models are essential, it is noted that they can sometimes be poor predictors of biliary excretion in humans. nih.gov
Pharmacodynamic Biomarker Identification in Preclinical Systems
Pharmacodynamic (PD) biomarkers are objective, measurable biological indicators that provide insight into the engagement of a therapeutic target and the biological effects of a drug. clinmedjournals.orgaccelsiors.com In preclinical drug development, these biomarkers are essential for demonstrating proof of concept, understanding a compound's mechanism of action, and predicting its behavior before human trials. crownbio.comresearchgate.net The identification and validation of reliable PD biomarkers are crucial for making informed decisions during the progression of a drug candidate. nih.gov
Molecular Markers of Target Engagement (e.g., S1P levels)
Sphingosine-1-phosphate (S1P) levels serve as a primary molecular biomarker for assessing the target engagement of this compound, a known inhibitor of Sphingosine Kinase 2 (SphK2). nih.gov The effect of the compound on S1P levels has been characterized in both in vitro cellular systems and in vivo animal models, revealing complex, context-dependent activity.
In cultured cells, this compound consistently demonstrates its inhibitory effect on SphK2 by reducing intracellular S1P levels. nih.gov For example, treatment of mouse kidney fibroblasts with this compound resulted in a decrease in S1P. nih.govgoogle.com This effect was confirmed to be specific to SphK2, as the compound lowered S1P in wild-type and SphK1-null fibroblasts, but not in fibroblasts lacking SphK2. nih.govnih.gov
Conversely, the administration of this compound to mice led to an unexpected and rapid increase in S1P levels in the blood. nih.govnih.gov This in vivo observation is thought to result from a compensatory increase in SphK1 activity when SphK2 is inhibited or deleted. nih.gov This paradoxical elevation of circulating S1P mimics the phenotype observed in SphK2 null mice, which exhibit higher basal blood S1P levels compared to wild-type mice. nih.gov
Table 1: Effect of this compound on S1P Levels in Preclinical Models
| System | Model | Effect on S1P Levels | Reference |
|---|---|---|---|
| In Vitro | Mouse Kidney Fibroblasts (Wild-Type & SphK1 Null) | Decrease | nih.govnih.gov |
| In Vitro | Mouse Kidney Fibroblasts (SphK2 Null) | No Effect | nih.govnih.gov |
| In Vivo | Wild-Type Mice (Blood) | Increase | nih.govnih.gov |
| In Vivo | SphK1 Null Mice (Blood) | Decrease | nih.gov |
| In Vivo | SphK2 Null Mice (Blood) | No Effect | nih.gov |
Cellular Readouts Reflecting Pathway Modulation (e.g., sphingosine and sphinganine (B43673) levels)
As a direct consequence of inhibiting SphK2, which phosphorylates sphingosine to form S1P, this compound modulates the levels of other key sphingolipids. Cellular readouts show that treatment with the compound leads to an accumulation of the SphK2 substrate, sphingosine, and its precursor, sphinganine (also known as di-hydro sphingosine). nih.gov
In studies using ovarian cancer cell lines, including U937 and SKOV3, administration of this compound resulted in increased intracellular concentrations of sphingosine and di-hydro sphingosine. nih.gov This accumulation of sphingolipid precursors is a direct reflection of the inhibition of their downstream processing. Interestingly, while the effect of this compound on S1P levels was selective for SphK2, its effect on sphingosine levels was not. nih.gov In experiments with mouse kidney fibroblasts, both SphK1 null and SphK2 null cells showed increased concentrations of sphingosine following treatment with the compound, suggesting that other mechanisms may regulate the levels of these sphingolipids. google.com
Table 2: Cellular Readouts of Pathway Modulation by this compound
| Cellular Model | Biomarker | Observed Effect | Reference |
|---|---|---|---|
| Ovarian Cancer Cells (U937, SKOV3) | Sphingosine | Increase | nih.gov |
| Ovarian Cancer Cells (U937, SKOV3) | Di-hydro sphingosine (Sphinganine) | Increase | nih.gov |
| Mouse Kidney Fibroblasts (SphK1 Null & SphK2 Null) | Sphingosine | Increase | google.com |
Ex Vivo Analysis of Tissue-Level Effects
Ex vivo analyses, which involve studying tissues in an external environment with minimal alteration of natural conditions, provide a valuable platform for understanding a compound's biological effects at the tissue level. utoronto.ca For this compound, experiments using fibroblasts derived from the kidneys of genetically distinct mouse strains have served as a powerful ex vivo system to dissect its isoform selectivity. nih.govgoogle.com
By isolating and culturing kidney fibroblasts from wild-type, SphK1 null, and SphK2 null mice, researchers could directly assess the impact of this compound on cells with a defined genetic background. nih.gov This approach confirmed that this compound's ability to reduce intracellular S1P levels is dependent on the presence of its target, SphK2. google.com The compound effectively lowered S1P in fibroblasts from wild-type and SphK1 null mice, but had no impact in fibroblasts completely lacking SphK2. nih.govnih.gov These tissue-derived cell studies were instrumental in corroborating the SphK2-selective inhibitory action of this compound that was suggested by assays using recombinant enzymes. nih.gov
Computational and Biophysical Approaches in Slr080811 Hcl Research
Computational and biophysical methods have been instrumental in elucidating the structural basis of SLR080811's interaction with its target, sphingosine (B13886) kinase 2 (SphK2), and in guiding the rational design of more potent and selective analogs. These approaches provide critical insights into binding mechanisms and the key molecular features governing inhibitory activity.
Advanced Analytical Methodologies for Slr080811 Hcl Quantification and Characterization in Research
Development of High-Resolution Mass Spectrometry Techniquestesisenred.netunivie.ac.at
High-resolution mass spectrometry (HRMS) stands as a cornerstone for the analysis of SLR080811 HCl, offering unparalleled accuracy and sensitivity for mass determination. univie.ac.atnih.gov This technology is crucial for confirming the elemental composition of the parent compound and for identifying its various metabolic products in preclinical studies. pharmaron.com Instruments such as quadrupole time-of-flight (Q-TOF) mass spectrometers are frequently coupled with ultra-high-performance liquid chromatography (UHPLC) systems to achieve high-resolution separation and precise mass measurement, which is indispensable for detailed molecular characterization. univie.ac.at
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Trace Analysis in Biological Research Matricescreative-proteomics.comjapsonline.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound at trace levels within complex biological matrices such as plasma, urine, and tissue homogenates. creative-proteomics.comdiva-portal.org The technique's high sensitivity and selectivity are essential for pharmacokinetic studies, where drug concentrations can be exceedingly low. japsonline.com The methodology typically involves an initial chromatographic separation using HPLC or UHPLC, followed by detection with a tandem mass spectrometer. japsonline.com
The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) or Highly Selective Reaction Monitoring (H-SRM) mode. creative-proteomics.comspectroscopyonline.com This involves isolating the protonated molecular ion ([M+H]⁺) of SLR080811, subjecting it to collision-induced dissociation, and monitoring a specific, stable fragment ion. This parent-to-product ion transition is unique to the molecule, which minimizes interference from other components in the matrix and allows for accurate quantification. creative-proteomics.comspectroscopyonline.com The development of such an assay requires careful optimization of both chromatographic conditions and mass spectrometric parameters to achieve the necessary levels of detection and reproducibility. japsonline.comeuropa.eu
Table 1: Illustrative LC-MS/MS Parameters for Trace Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Chromatography Column | C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, <5 µm) | Separates this compound from endogenous matrix components based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid japsonline.com | Elutes the compound from the column and facilitates protonation for ESI-MS. |
| Flow Rate | 0.3 - 0.8 mL/min japsonline.comijcpa.in | Optimized for efficient separation and compatibility with the mass spectrometer interface. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | Generates the protonated molecular ion [M+H]⁺ for analysis. |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantifying the specific analyte in a complex sample. creative-proteomics.com |
| MRM Transition | Precursor Ion (e.g., [M+H]⁺) → Product Ion | Ensures specificity by monitoring a unique fragmentation pattern for SLR080811. |
Application of HRMS for Metabolite Identification in Preclinical Samplestesisenred.netresearchgate.net
Understanding the metabolic fate of this compound is critical in preclinical research. HRMS is the primary tool for identifying and structurally elucidating metabolites formed in vivo and in vitro. pharmaron.comnih.gov Following administration of the compound in preclinical models, samples from plasma, urine, and feces are analyzed. nih.gov
The process involves comparing the metabolic profiles of treated samples with control samples. pharmaron.com The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites from their exact mass. univie.ac.at By analyzing the mass shift from the parent drug and interpreting the fragmentation patterns (MS/MS spectra), researchers can deduce the chemical modifications that have occurred, such as hydroxylation, demethylation, or dehydrogenation. pharmaron.comnih.gov This information is used to construct a comprehensive biotransformation pathway for the compound. nih.gov
Chromatographic Separation Techniquesbenchchem.comajol.info
Chromatography is a foundational set of techniques for both the analysis and purification of this compound. ajol.info These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. ajol.info
Chiral Chromatography for Enantiomer Separation
SLR080811 possesses a chiral center at the alpha-carbon of its pyrrolidine (B122466) ring, meaning it exists as two non-superimposable mirror images, or enantiomers. Research has shown that these enantiomers exhibit significant differences in biological activity. The (S)-enantiomer is a substantially more potent inhibitor of SphK2 than the (R)-enantiomer. This stereospecificity makes the separation of the enantiomers essential for accurate biological evaluation.
Chiral chromatography is the definitive technique for this purpose. ajol.infolibretexts.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. chiralpedia.com The differential interaction, often explained by the "three-point interaction model," leads to the formation of transient diastereomeric complexes with different energies. chiralpedia.com The enantiomer that forms the more stable complex is retained longer on the column, allowing the two to be separated and quantified individually. chiralpedia.com This ensures that the biological activity is attributed to the correct stereoisomer.
Table 2: Stereospecific Inhibition of Sphingosine (B13886) Kinases by SLR080811 Enantiomers
| Enantiomer | SphK2 Kᵢ (μM) | SphK1 Kᵢ (μM) |
|---|---|---|
| (S)-enantiomer | 1.3 | 12 |
| (R)-enantiomer | > 10 | Not Reported |
Preparative Chromatography for Compound Purification for Research Usebenchchem.comijcpa.in
Following the multi-step chemical synthesis of SLR080811, preparative chromatography is a critical step to isolate and purify the compound for research applications. gilson.com The goal of preparative high-performance liquid chromatography (prep-HPLC) is to obtain the compound of interest at a desired high purity (>95-98%) by separating it from unreacted starting materials, by-products, and other impurities. ijcpa.inardena.com
Compared to analytical HPLC, preparative HPLC uses larger columns and higher flow rates to handle larger quantities of material. ijcpa.inplantaanalytica.com The process involves injecting the crude synthetic mixture onto the column and collecting the eluent in separate tubes using a fraction collector. gilson.com Fractions corresponding to the desired compound peak are then combined and the solvent is removed to yield the purified product. ijcpa.in This high-purity free base is subsequently treated with HCl to form the more stable and water-soluble hydrochloride salt for use in biological assays.
Spectroscopic Characterization Methods in Mechanistic Studiesnih.gov
To understand how this compound functions at a molecular level, various spectroscopic and related techniques are employed. Initial characterization relies on Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) to confirm the structural identity and molecular weight of the synthesized compound.
For mechanistic studies, enzyme kinetic assays are paramount. To determine the inhibitory mechanism of SLR080811 against SphK2, researchers have used assays that measure the rate of product formation. nih.gov One such method involves using a radiolabeled substrate, [γ-³²P]ATP, along with the lipid substrate sphingosine. acs.org The production of the radiolabeled product, [³²P]-S1P, is measured in the presence and absence of SLR080811. nih.gov By analyzing the reaction rates at varying substrate concentrations, it was determined that SLR080811 acts as a competitive inhibitor with respect to sphingosine, but not ATP. nih.gov This indicates that the compound binds to the same site on the enzyme as the sphingosine substrate, providing crucial insight into its mechanism of action. nih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name | |
|---|---|
| This compound | |
| Sphingosine | |
| Sphingosine-1-Phosphate (S1P) | |
| Adenosine Triphosphate (ATP) |
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Interaction Analysis
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques used to probe the structure and interactions of molecules. epa.govmt.com While specific published spectra for this compound's molecular interactions are not detailed in the provided results, the principles of these methods allow for a clear understanding of how they would be applied.
FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations at specific frequencies corresponding to the molecule's functional groups. epa.gov When this compound binds to a target protein like SphK2, changes in the vibrational frequencies of both the compound and the protein can occur. For example, the formation of hydrogen bonds between the guanidine (B92328) group of this compound and amino acid residues in the protein's active site would alter the stretching frequencies of the N-H and C=N bonds. Concurrently, changes in the protein's secondary structure upon binding would be reflected by shifts in the characteristic amide I and amide II bands. researchgate.net
UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from ground states to higher energy excited states. rsc.org This technique is particularly sensitive to molecules containing chromophores, such as the aromatic phenyl ring and the 1,2,4-oxadiazole (B8745197) system present in this compound. The binding of this compound to its target protein can be monitored by observing changes in the UV-Vis spectrum. A shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity can indicate that the electronic environment of the chromophore has been altered upon binding, providing evidence of the interaction. mt.comresearchgate.net
The table below illustrates hypothetical data that could be obtained from such analyses to study the interaction between this compound and a target protein.
| Spectroscopic Technique | Analyte | Condition | Observed Change | Interpretation |
| FTIR | This compound | Free in Solution | Guanidine N-H Stretch: 3300 cm⁻¹ | Reference frequency for the unbound compound. |
| This compound + Protein | Bound State | Guanidine N-H Stretch: 3250 cm⁻¹ | Shift to lower wavenumber suggests hydrogen bond formation. | |
| UV-Vis | Target Protein | Unbound | λmax = 280 nm | Intrinsic tryptophan/tyrosine absorbance of the protein. |
| Target Protein + this compound | Bound State | λmax = 285 nm | Redshift indicates a change in the chromophore's environment upon ligand binding. |
Circular Dichroism for Protein Conformational Changes Induced by this compound
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. biorxiv.org It is an indispensable tool for studying the secondary and tertiary structure of proteins and for detecting conformational changes that occur upon ligand binding. patsnap.commdpi.com
Proteins are chiral molecules, and their characteristic secondary structures—α-helices, β-sheets, and random coils—produce distinct CD spectra, particularly in the far-UV region (190-250 nm). wvu.edu For instance, α-helical structures are characterized by strong negative bands near 222 nm and 208 nm and a positive band near 193 nm. nih.gov
The following table presents representative data illustrating how CD spectroscopy could be used to quantify conformational changes in a target protein upon binding to this compound.
| Analyte | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Inferred Structural Change |
| Target Protein (Unbound) | 222 | -8,000 | Baseline α-helical content. |
| 208 | -9,500 | Baseline α-helical content. | |
| Target Protein + this compound | 222 | -12,000 | Increase in negative ellipticity suggests an increase in α-helical content upon binding. |
| 208 | -14,000 | Increase in negative ellipticity suggests an increase in α-helical content upon binding. |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Synthesized Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for determining the structure of organic molecules. nih.gov It relies on the magnetic properties of atomic nuclei and can provide detailed information about a molecule's carbon-hydrogen framework, the connectivity of atoms, and their spatial relationships. For a synthesized compound like this compound, NMR is essential for confirming that the correct chemical structure has been produced. mdpi.com
One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the different chemical environments of the hydrogen and carbon atoms in the molecule, respectively. For this compound, ¹H NMR would confirm the presence of protons on the octyl chain, the phenyl ring, and the pyrrolidine ring, while ¹³C NMR would identify the corresponding carbon atoms.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms. A COSY spectrum would show correlations between adjacent protons, helping to piece together fragments of the molecule, while an HSQC spectrum correlates directly bonded proton and carbon atoms. These advanced techniques are invaluable for unambiguously assigning all the signals in the spectra to specific atoms in the complex structure of this compound. chemrxiv.org
Research has confirmed the use of NMR to validate the structure of SLR080811, specifically confirming the presence of key functional groups like the 1,2,4-oxadiazole bridge and the guanidine head group, which are critical for its biological activity.
The following table summarizes the structural components of this compound and the role of NMR in their verification.
| Structural Component of this compound | Analytical Confirmation via NMR |
| 4-octylphenyl Group | ¹H and ¹³C NMR signals characteristic of an alkyl chain and a para-substituted benzene (B151609) ring are observed. |
| 1,2,4-Oxadiazole Ring | The presence of this heterocyclic linker is confirmed by characteristic chemical shifts of its carbon atoms in the ¹³C NMR spectrum. |
| (S)-pyrrolidine Ring | ¹H-¹H COSY experiments confirm the connectivity of the protons within the five-membered ring. |
| Guanidine Group | The presence of the guanidine head group is validated by NMR analysis. |
| Overall Connectivity | 2D NMR techniques (e.g., HMBC) establish long-range correlations between protons and carbons, confirming how the different structural fragments are linked together. |
Hypothesized Research Applications and Future Directions for Slr080811 Hcl As a Research Tool
Utility of SLR080811 HCl in Elucidating Fundamental Biological Processes
As a selective inhibitor, this compound is invaluable for dissecting the distinct functions of SphK2 from its closely related isoform, SphK1. nih.gov This allows researchers to explore fundamental cellular processes with greater precision.
The sphingolipid signaling pathway is a critical regulator of cell fate, balancing pro-survival and pro-apoptotic signals. nih.govcusabio.com Key bioactive lipids in this pathway, sphingosine-1-phosphate (S1P) and ceramide, often have opposing functions. cusabio.com S1P, generated by the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2), is typically associated with cell proliferation and survival, acting as a ligand for five G-protein coupled receptors (S1P₁₋₅). nih.govnih.gov
Interestingly, while SLR080811 lowers S1P in cultured cells, it has been shown to increase circulating S1P levels in mice, a paradoxical effect that mirrors the phenotype of mice with a genetic knockout of SphK2. nih.govnih.gov This finding suggests a complex interplay between the two kinase isoforms in vivo and highlights the utility of SLR080811 as a tool to probe these systemic regulatory mechanisms. nih.gov
| Experimental System | Measured Analyte | Observed Effect | Reference |
|---|---|---|---|
| Cultured U937 Cells | Intracellular S1P | Decrease | nih.gov |
| Cultured U937 Cells | Intracellular Sphingosine | Increase | nih.gov |
| Wild Type Mice | Circulating Blood S1P | Increase | nih.govnih.gov |
| SphK1 Null Mice | Circulating Blood S1P | Decrease | nih.gov |
The S1P signaling pathway is implicated in a wide array of human diseases, including cancer, fibrosis, multiple sclerosis, and inflammatory disorders. nih.govmedkoo.comnih.gov This makes the enzymes that control S1P levels, particularly SphK1 and SphK2, attractive targets for therapeutic intervention. nih.gov SLR080811 serves as a crucial lead compound for validating SphK2 as a drug target. researchgate.net A lead compound is a chemical starting point for drug discovery that exhibits desired biological activity and whose chemical structure can be modified to improve potency, selectivity, and pharmacokinetic properties. oncodesign-services.comcreative-biostructure.com
By using SLR080811 to inhibit SphK2 in disease models, researchers can investigate the therapeutic potential of targeting this enzyme. nih.gov The development of SLR080811 itself originated from structure-activity relationship (SAR) studies aimed at creating stable and potent SphK2 inhibitors. Its success as a research tool has spurred further optimization efforts, leading to the discovery of next-generation inhibitors. nih.govnih.gov This iterative process of design and testing, starting with a lead compound like SLR080811, is fundamental to modern drug discovery and the validation of novel drug targets. creative-biostructure.comnih.gov
| Disease Category | Specific Examples | Reference |
|---|---|---|
| Autoimmune Diseases | Multiple Sclerosis, Inflammatory Bowel Disease (IBD) | nih.govnih.govwikipedia.org |
| Oncology | Colon Cancer | nih.gov |
| Fibrotic Diseases | General Fibrosis | nih.govmedkoo.com |
| Cardiovascular Diseases | Hypertension, Coronary Artery Disease | frontiersin.org |
| Neurological Disorders | Alzheimer's Disease | nih.gov |
A chemical probe is a highly selective small molecule used to study the function of a specific protein target within a complex biological system. mdpi.comnih.govnih.gov SLR080811, with its documented selectivity for SphK2, functions as a valuable chemical probe for this enzyme. nih.gov Its utility can be extended beyond simple inhibition to more advanced applications like target mapping and engagement studies.
Future research could involve the synthesis of SLR080811 derivatives designed specifically for target visualization and pull-down experiments. This is often achieved by incorporating a reporter tag (like a fluorophore) or a bio-orthogonal handle (like an alkyne or azide) onto the molecule's scaffold. mdpi.com Such modifications, when carefully designed to minimize impact on binding affinity, would create powerful tools to:
Visualize the subcellular localization of SphK2.
Confirm target engagement in living cells.
Identify binding partners and protein complexes associated with SphK2.
The development of such probes from the SLR080811 scaffold is a logical next step in leveraging its properties to gain a deeper understanding of SphK2 biology. mdpi.comchemrxiv.org
Investigating Novel Drug Targets (as a lead compound for basic research)
Theoretical Frameworks for this compound-Derived Molecular Design
The well-defined structure and biological activity of SLR080811 make it an ideal starting point for computational and medicinal chemistry efforts aimed at creating new molecules with enhanced properties.
The chemical structure of SLR080811, often referred to as its scaffold, provides a validated template for designing new molecules. arxiv.org This scaffold consists of a pyrrolidine (B122466) ring with a carboximidamide "warhead," a 1,2,4-oxadiazole (B8745197) linker, and a lipophilic 4-octylphenyl tail. Each of these components can be systematically modified to explore the structure-activity relationship (SAR) and improve the compound's profile.
Research has already demonstrated the viability of this approach. nih.gov For example, subsequent studies on the tail region of SLR080811 led to the replacement of the phenyl ring with a naphthalene (B1677914) group. nih.gov These SAR studies revealed that such modifications could fine-tune the inhibitory activity and selectivity of the compound, highlighting a molecular switch that controls SphK isoform selectivity. nih.gov This scaffold-based approach allows chemists to rationally design libraries of related compounds, preserving the core binding elements of SLR080811 while optimizing for greater potency, better selectivity, or improved pharmacokinetic properties. nih.govresearchgate.net
| Scaffold Component | Modification | Impact on Activity/Selectivity | Reference |
|---|---|---|---|
| Core "Warhead" | Guanidine (B92328) Moiety | Introduced as a stable isostere for amidine, enhancing metabolic stability. | |
| Stereochemistry | (S)-enantiomer vs. (R)-enantiomer | The (S)-enantiomer is significantly more potent against SphK2 (Kᵢ = 1.3 μM vs. >10 μM). | |
| Lipophilic Tail | Alkyl Chain Length (C₆ to C₁₀) | Increasing length improves SphK2 inhibition but can reduce solubility. | |
| Lipophilic Tail | Phenyl Ring Replacement (e.g., with Naphthalene) | Acts as a "molecular switch" that can modulate SphK2 vs. SphK1 selectivity. | nih.gov |
Structure-based drug design (SBDD) is a computational methodology that uses the three-dimensional structure of a biological target to guide the design of new ligands. gardp.orgnih.gov The interaction between SLR080811 and SphK2 provides a perfect case for the application of SBDD in preclinical research.
Molecular modeling studies have already provided a hypothesis for the selectivity of SLR080811, suggesting that the lipid-binding pocket of SphK2 is larger than that of SphK1, which allows it to accommodate the bulky tail of SLR080811. This initial model serves as a predictive framework. Using computational tools like molecular docking, researchers can build upon this framework to:
Virtually screen large libraries of new designs based on the SLR080811 scaffold to predict their binding affinity and orientation within the SphK2 active site. gardp.orgnih.gov
Rationalize the results of SAR studies, providing a structural basis for observed changes in activity. gardp.org
Design novel molecules de novo that are predicted to have optimal interactions with key amino acid residues in the binding pocket. nih.gov
These predictive models help to prioritize which compounds to synthesize and test experimentally, thereby accelerating the hit-to-lead and lead optimization phases of drug discovery and reducing the attrition rate of candidate molecules. oncodesign-services.comarxiv.org
Design of Next-Generation Ligands Based on this compound Scaffold
Integration of Multi-Omics Data in this compound Research (Non-Clinical)
The investigation of this compound, a selective inhibitor of Sphingosine Kinase 2 (SphK2), can be significantly advanced through the integration of multi-omics data. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the cellular response to SphK2 inhibition. nih.govmedrxiv.org By analyzing the complex interplay between genes, proteins, and metabolites, researchers can elucidate the compound's mechanism of action and identify potential biomarkers of its activity. frontiersin.orgnih.gov An integrated multi-omics strategy allows for a comprehensive understanding of the systemic effects of this compound, moving beyond a single molecular target to a broader pathway-centric perspective. nih.gov
Metabolomic Profiling for Pathway Perturbations (e.g., S1P, sphingosine, sphinganine)
Metabolomic profiling is a powerful tool to directly assess the biochemical effects of this compound by measuring changes in the levels of small molecule metabolites. plos.org Given that this compound is a competitive inhibitor of sphingosine, its primary impact is expected to be on the sphingolipid metabolism pathway. nih.gov
Studies have already demonstrated that treatment with this compound leads to significant alterations in sphingolipid levels. In ovarian cancer cell lines, for instance, inhibition of SphK2 by SLR080811 resulted in an increase in the concentrations of sphingosine, di-hydro sphingosine (sphinganine), and C16 ceramide. nih.gov This is consistent with the compound's mechanism of blocking the conversion of sphingosine to S1P. Consequently, a decrease in intracellular S1P levels is a key and expected outcome of this compound treatment. nih.govnih.gov
A comprehensive metabolomic analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) can provide a detailed and quantitative picture of these perturbations. By measuring the levels of key sphingolipids, researchers can confirm the on-target activity of this compound and explore its broader metabolic consequences.
| Metabolite | Expected Change with this compound Treatment | Rationale |
| Sphingosine-1-Phosphate (S1P) | Decrease | Direct inhibition of SphK2, the enzyme responsible for S1P synthesis. nih.govnih.gov |
| Sphingosine | Increase | Accumulation of the substrate for SphK2 due to enzymatic inhibition. nih.gov |
| Sphinganine (B43673) (Di-hydro sphingosine) | Increase | Potential upstream accumulation in the de novo sphingolipid synthesis pathway. nih.gov |
| Ceramides (e.g., C16 ceramide) | Increase | Potential feedback mechanisms or shunting of accumulated sphingosine into ceramide synthesis pathways. nih.gov |
Emerging Technologies in this compound Research
The exploration of this compound can be further enhanced by leveraging cutting-edge research technologies. These innovative platforms offer more physiologically relevant models and efficient methods for drug discovery and development.
Application of Organ-on-a-Chip Models for Mechanistic Studies
Organ-on-a-chip (OOC) technology provides a microfluidic platform to create three-dimensional cell cultures that mimic the structure and function of human organs. microfluidics-innovation-center.commdpi.comnih.gov These models offer a significant advantage over traditional two-dimensional cell cultures by recapitulating key aspects of the tissue microenvironment, including cell-cell interactions and mechanical cues. researchgate.net
For this compound research, OOC models could be instrumental in elucidating its mechanism of action in a more physiologically relevant context. For example, a "tumor-on-a-chip" model could be used to study the effects of this compound on cancer cell proliferation, invasion, and interaction with other cell types within the tumor microenvironment. mdpi.com Similarly, a "liver-on-a-chip" could be employed to investigate the compound's metabolism and potential hepatotoxicity in a human-relevant system. The ability to control the microenvironment within the chip allows for precise and reproducible studies of the compound's effects. microfluidics-innovation-center.com
High-Throughput Screening Methodologies for Related Analogs
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. acs.org In the context of this compound, HTS methodologies are crucial for the discovery and optimization of related analogs with improved potency, selectivity, and pharmacokinetic properties.
The development of analogs of SLR080811, such as SLM6031434 and SLC5111312, was guided by a structure-activity relationship (SAR) understanding, likely refined through screening processes. nih.gov HTS assays for SphK2 inhibitors typically involve measuring the enzymatic activity of SphK2 in the presence of test compounds. These assays can be designed to be competitive, monitoring the displacement of a labeled ligand, or functional, measuring the production of S1P. acs.org
Q & A
Q. What are the validated synthesis protocols for SLR080811 HCl, and what critical parameters influence yield and purity?
this compound is synthesized via two primary routes:
- Method A : Reaction with R-Br or TsCl in the presence of K₂CO₃ at 80°C for 4–12 hours, yielding 84–100% product.
- Method B : Use of NH₂OH·HCl and TEA at 80°C for 6 hours, yielding 67–98% product . Key parameters include solvent choice (e.g., DMF for Method A), temperature control, and purification steps (e.g., column chromatography). Reproducibility requires strict adherence to stoichiometric ratios and reaction timelines.
Q. What spectroscopic and chromatographic techniques are used to confirm this compound’s structural identity and purity?
- Nuclear Magnetic Resonance (NMR) : Confirms the presence of the 1,2,4-oxadiazine bridge and guanidine head group.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for protonated ions).
- HPLC : Assesses purity (>95% by area normalization), with mobile phase optimization critical for resolving polar impurities .
Q. How should this compound be handled to ensure stability during experimental workflows?
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the oxadiazine bridge.
- Handling : Use inert atmospheres (e.g., nitrogen gloveboxes) during weighing. Avoid prolonged exposure to humidity (>60% RH) .
Advanced Research Questions
Q. How can structural modifications to this compound’s tail region enhance SphK2 selectivity?
SAR studies reveal that:
- Internal phenyl ring substitutions : Electron-withdrawing groups (e.g., -CF₃) improve Ki values (1 μM observed with a phenyl-CF₃ "tail") .
- Alkyl chain length : C8–C10 chains optimize hydrophobic interactions with SphK2’s binding pocket, increasing selectivity >20-fold over SphK1 . Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict interactions with residues like Phe548 and Trp578 before synthesizing analogs .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values for this compound across studies?
Discrepancies arise from:
- Assay conditions : Buffer pH (optimal at 7.4) and ATP concentration (Km-adjusted) significantly alter inhibition kinetics.
- Enzyme source : Recombinant human SphK2 vs. murine isoforms may differ in catalytic efficiency. Resolution : Standardize assays using WHO-recommended protocols and include positive controls (e.g., ABC294640) for cross-study validation .
Q. How can computational modeling elucidate this compound’s binding dynamics with SphK2?
- Molecular Dynamics (MD) Simulations : Map hydrogen bonding between the guanidine group and Glu594.
- Free Energy Perturbation (FEP) : Quantify contributions of hydrophobic interactions (e.g., naphthalene moiety with Phe548). Validation : Correlate in silico ΔG values with experimental Ki data to refine force field parameters .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Nonlinear Regression : Fit data to the Hill equation (GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
- Error Analysis : Report 95% confidence intervals for IC₅₀ values; use ANOVA for multi-group comparisons (e.g., wild-type vs. SphK2-knockout models) .
Q. How can researchers validate target engagement of this compound in cellular models?
- Biochemical Assays : Measure intracellular S1P levels via LC-MS/MS after treatment (e.g., 10 μM this compound reduces S1P by >50% in HepG2 cells).
- Genetic Knockdown : Use siRNA against SphK2 to confirm on-target effects (e.g., rescue of apoptosis inhibition) .
Methodological Best Practices
Designing Reproducible Experiments
- Documentation : Follow the Beilstein Journal’s guidelines: Detail synthesis steps, characterization data, and assay conditions in supplementary materials .
- Reagent Validation : Certify enzyme batches (e.g., SphK2 activity ≥80% of vendor specification) and include lot numbers in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
